molecular formula C10H9NO2 B13707257 8-Amino-2-methyl-4H-chromen-4-one

8-Amino-2-methyl-4H-chromen-4-one

Cat. No.: B13707257
M. Wt: 175.18 g/mol
InChI Key: IRTLOTLJJZRMFY-UHFFFAOYSA-N
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Description

8-Amino-2-methyl-4H-chromen-4-one is a chromenone derivative characterized by a bicyclic structure comprising a benzopyran core with an amino group at position 8 and a methyl substituent at position 2. Chromenones (4H-chromen-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-amino-2-methylchromen-4-one

InChI

InChI=1S/C10H9NO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,11H2,1H3

InChI Key

IRTLOTLJJZRMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-methyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the reaction of 2-methyl-4H-chromen-4-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of 8-Amino-2-methyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Amino-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Amino-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions contribute to its biological effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Chromenone derivatives differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
8-Amino-2-methyl-4H-chromen-4-one -NH₂ (C8), -CH₃ (C2) C₁₀H₉NO₂ 175.19 g/mol Polar amino group enhances solubility; methyl group increases hydrophobicity.
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one monohydrate () -NH₂ (C4), -O-cyclopentyl (C8), -OCH₃ (C7) C₁₆H₁₈N₂O₄·H₂O 320.34 g/mol Bulky cyclopentyloxy group reduces solubility; hydrogen-bonding via -NH₂ stabilizes crystal lattice .
8-Bromo-2-(4-chlorophenyl)-4H-chromen-4-one () -Br (C8), -C₆H₄Cl (C2) C₁₅H₈BrClO₂ 351.58 g/mol Halogen substituents increase molecular weight and lipophilicity; potential safety hazards (GHS classification) .
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one () -CH₂N(CH₃)₂ (C8), -OH (C7), -C₆H₅ (C3) C₁₈H₁₇NO₃ 295.33 g/mol Dimethylaminomethyl group improves bioavailability; phenolic -OH enables hydrogen bonding .

Key Observations :

  • Polarity: Amino (-NH₂) and hydroxy (-OH) groups enhance aqueous solubility, while halogen (-Br, -Cl) and alkyl/aryl groups increase lipophilicity.
  • Crystallinity: Hydrogen-bonding substituents (e.g., -NH₂, -OH) stabilize crystal structures, as seen in ’s monohydrate .

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